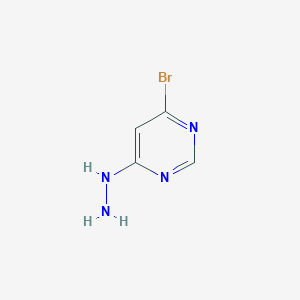

4-Bromo-6-hydrazinylpyrimidine

Description

Significance of the Pyrimidine (B1678525) Heterocyclic Scaffold in Chemical Research

The pyrimidine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.gov This scaffold is of immense interest in chemical and medicinal research as it forms the core structure of many natural and synthetic compounds with diverse biological activities. nih.govresearchgate.net Perhaps the most fundamental examples of pyrimidines in nature are cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.gov

The inherent biological significance of the pyrimidine motif allows its derivatives to readily interact with various enzymes and other cellular components. nih.gov This has led to the development of numerous pyrimidine-based therapeutic agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs. nih.govgsconlinepress.com The versatility of the pyrimidine scaffold allows for extensive functionalization, enabling chemists to fine-tune properties such as solubility, lipophilicity, and hydrogen bonding capacity to optimize compounds for specific biological targets. researchgate.net Consequently, the pyrimidine framework continues to be a privileged structure in drug discovery and a focal point of research for developing novel therapeutic agents. nih.gov

Strategic Importance of Halogen and Hydrazinyl Functionalities in Organic Synthesis

The introduction of specific functional groups onto a core molecular scaffold is a fundamental strategy in organic synthesis to modulate chemical reactivity and properties. Halogen atoms and hydrazinyl groups are particularly important in this regard.

Halogen Functionalities: The process of halogenation, which involves introducing a halogen atom such as bromine, chlorine, or iodine into an organic molecule, is a powerful tool in synthesis. numberanalytics.com Halogens significantly alter a compound's physical and chemical properties. numberanalytics.comnumberanalytics.com The presence of a halogen atom, like the bromo group in 4-Bromo-6-hydrazinylpyrimidine, enhances the reactivity of the molecule, often serving as a "handle" for further chemical transformations. numberanalytics.comunacademy.com The carbon-halogen bond can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. This versatility makes halogenated compounds crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com

Hydrazinyl Functionalities: The hydrazinyl group (-NHNH2) is another highly valuable functional group in organic synthesis. Hydrazines are derivatives of the inorganic compound N2H4 and are widely used as reagents and synthetic intermediates. wikipedia.org They are excellent nucleophiles and are commonly reacted with ketones and aldehydes to form hydrazones, which are key intermediates in reactions such as the Wolff-Kishner reduction. wikipedia.orgwikipedia.org The hydrazinyl moiety is also a key building block for the synthesis of a wide variety of nitrogen-containing heterocycles, such as pyrazoles and triazoles. wikipedia.orgumich.edu Its utility as a reductant and its ability to form stable dinitrogen gas as a byproduct helps drive many reactions to completion. wikipedia.org

Contextualization of this compound within Nitrogen-Containing Heterocycle Research

This compound emerges as a compound of significant strategic interest within the field of nitrogen-containing heterocycle research. It combines three key structural features:

The biologically relevant pyrimidine core .

A reactive bromo substituent , which serves as an active site for nucleophilic substitution or cross-coupling reactions.

A versatile hydrazinyl group , which can be used to construct additional fused heterocyclic rings.

This unique combination of functionalities makes this compound a highly valuable and versatile building block. It is designed not as an end-product but as a key intermediate for the synthesis of more complex, fused heterocyclic systems. Its structure allows for sequential and regioselective reactions, enabling chemists to build elaborate molecular frameworks, such as the pyrazolo[3,4-d]pyrimidines and tetrazolo[1,5-a]pyrimidines, which are themselves important classes of compounds in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETBLSFLSBWOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Bromo 6 Hydrazinylpyrimidine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) attached to the pyrimidine (B1678525) core at the 6-position is a potent nucleophile and a key synthon in organic synthesis. Its reactivity is central to the construction of fused heterocyclic systems and other complex molecular architectures.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The hydrazinyl group of 4-bromo-6-hydrazinylpyrimidine readily undergoes condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to form stable hydrazone derivatives. researchgate.netresearchgate.netscbt.com This reaction is a cornerstone of its chemistry, providing a straightforward method for introducing diverse substituents and building blocks.

The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net This process is often catalyzed by a small amount of acid. researchgate.net The resulting hydrazones are valuable intermediates in their own right, often serving as precursors for subsequent cyclization reactions.

For instance, the reaction of this compound with various substituted aldehydes and ketones leads to the formation of the corresponding (6-bromopyrimidin-4-yl)hydrazones. These reactions are generally high-yielding and can be performed under mild conditions. researchgate.net

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Resulting Hydrazone |

| Benzaldehyde | N'-(phenylmethylene)-4-bromo-6-hydrazinylpyrimidine |

| Acetone | N'-(propan-2-ylidene)-4-bromo-6-hydrazinylpyrimidine |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-4-bromo-6-hydrazinylpyrimidine |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The hydrazinyl moiety of this compound is a key participant in cyclocondensation reactions, which are intramolecular or intermolecular processes that form a new ring. These reactions are instrumental in the synthesis of a variety of fused heterocyclic systems with significant pharmacological and material science applications. beilstein-journals.org

One of the most important applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.combeilstein-journals.orgnih.govsemanticscholar.orgsharif.edu This is typically achieved through the reaction of the hydrazinylpyrimidine with various 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and aromatization to yield the fused pyrazolopyrimidine core. organic-chemistry.orgresearchgate.net

The specific regiochemistry of the cyclization (i.e., the formation of pyrazolo[3,4-d]-, pyrazolo[1,5-a]-, or pyrazolo[4,3-d]pyrimidines) can often be controlled by the choice of reagents and reaction conditions.

Similarly, this compound serves as a crucial precursor for the synthesis of triazolo[4,3-a]pyrimidine derivatives. derpharmachemica.comderpharmachemica.comresearchgate.net These fused heterocyclic systems are typically prepared by reacting the hydrazinylpyrimidine with reagents containing a one-carbon unit that can cyclize with the hydrazinyl group. Common reagents include orthoesters, carboxylic acids, and acid chlorides. semanticscholar.org

For example, the reaction of a 2-hydrazinylpyrimidine with an appropriate carboxylic acid derivative can lead to the formation of a triazolopyrimidine ring system. derpharmachemica.com The reaction of 2-hydrazinylpyrimidines with reagents like carbon disulfide or acetic anhydride (B1165640) can also yield triazolo[4,3-a]pyrimidine derivatives. semanticscholar.org

The reactivity of the hydrazinyl group extends beyond the synthesis of pyrazolo- and triazolopyrimidines. It can participate in cyclocondensation reactions with a variety of other reagents to form a broader range of fused pyrimidine architectures. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrimido[2,1-c] mdpi.comnih.govCurrent time information in Bangalore, IN.triazepines. rsc.org

Oxidation and Reduction Pathways of the Hydrazinyl Group

The hydrazinyl group in this compound can undergo both oxidation and reduction reactions, further expanding its synthetic utility. smolecule.com

Oxidation: The hydrazinyl group can be oxidized to form azo (-N=N-) or azoxy (-N=N(O)-) linkages. This transformation can be achieved using various oxidizing agents. The resulting azo compounds are often colored and have applications in dye chemistry and as photoresponsive materials.

Reduction: The hydrazinyl group can also be reduced. For example, a recent study demonstrated the reduction of a 2-arylhydrazone derivative of a related thiazolo[3,2-a]pyrimidine using a vanadium(V) oxide and sodium borohydride (B1222165) system. semanticscholar.org This reduction of the hydrazone moiety was a key step in a transformation leading to a triazolo[4,3-a]pyrimidine derivative. semanticscholar.org

Reactivity of the Bromine Substituent

The bromine atom attached to the pyrimidine ring is a key site for functionalization, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyrimidine Ring

The bromine atom on the this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comwikipedia.org Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The SNAr reaction proceeds via a two-step addition-elimination mechanism. uobasrah.edu.iq In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uobasrah.edu.iqlibretexts.orgscribd.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uobasrah.edu.iq

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in many other substitution reactions. masterorganicchemistry.comstrath.ac.uk This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The pyrimidine ring itself, being an electron-deficient heterocycle, is activated towards nucleophilic attack. stackexchange.com The nitrogen atoms in the ring act as electron-withdrawing groups, and their positions influence the regioselectivity of the substitution. Nucleophilic attack is favored at the 2- and 4-positions of the pyrimidine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms. stackexchange.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine substituent on this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These reactions often employ palladium catalysts, though other metals can also be effective. eie.gr

Suzuki Reaction: The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. torontomu.canih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. torontomu.ca While specific examples with this compound are not prevalent in the provided results, the general applicability of the Suzuki reaction to aryl bromides suggests its feasibility. researchgate.netthieme-connect.de

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. walisongo.ac.idrsc.orgwikipedia.org This reaction is highly valued for its reliability under mild conditions. wikipedia.org The reactivity of the halide in the Sonogashira reaction generally follows the order I > Br > Cl. wikipedia.org Aryl bromides are common substrates for this transformation. researchgate.net

Table 1: Comparison of Suzuki and Sonogashira Reactions

| Feature | Suzuki Reaction | Sonogashira Reaction |

|---|---|---|

| Coupling Partner | Organoboron compounds | Terminal alkynes |

| Catalyst System | Palladium catalyst | Palladium catalyst and Copper(I) co-catalyst |

| Bond Formed | C(sp2)-C(sp2) or C(sp2)-C(sp3) | C(sp2)-C(sp) |

| Key Advantage | Wide availability and stability of boronic acids | Direct use of terminal alkynes |

| Reaction Conditions | Generally mild, often requires a base | Mild conditions, often requires a base and an amine |

Electrophilic and Nucleophilic Sites on the Pyrimidine Ring and Their Influence on Reactivity

The pyrimidine ring in this compound possesses both electrophilic and nucleophilic sites, which govern its reactivity.

Electrophilic Sites: The carbon atoms of the pyrimidine ring are electrophilic due to the electron-withdrawing effect of the two nitrogen atoms. vaia.com The carbon atom attached to the bromine is particularly electrophilic and is the primary site for nucleophilic attack. vaia.com Quantum chemical calculations, such as the analysis of Fukui indices, can be used to predict these electrophilic sites.

Nucleophilic Sites: The nitrogen atoms of the pyrimidine ring, possessing lone pairs of electrons, are nucleophilic centers. vaia.com The exocyclic hydrazinyl group is also a potent nucleophilic site. smolecule.com The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Mechanisms (e.g., SNAr vs. Radical)

The substitution of the bromine atom on the pyrimidine ring can, in principle, proceed through different mechanisms, most notably SNAr and radical pathways.

SNAr Mechanism: As discussed previously, the SNAr mechanism is a two-step process involving a Meisenheimer intermediate. strath.ac.uk This pathway is favored for pyrimidines due to the electron-deficient nature of the ring, which stabilizes the anionic intermediate. stackexchange.com The majority of nucleophilic aromatic substitutions on activated systems are believed to proceed through this addition-elimination mechanism. strath.ac.uk

Radical Mechanisms: While less common for this type of substrate, radical substitution mechanisms, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, can occur under specific conditions, often involving photostimulation or the use of radical initiators. uobasrah.edu.iqstrath.ac.uk The Sandmeyer reaction, for instance, which involves diazonium salts, proceeds through a radical mechanism. wikipedia.org Distinguishing between these mechanisms often requires detailed kinetic studies and trapping of intermediates. The order of halide reactivity can also be an indicator, with SRN1 reactions often showing the opposite trend (I > Br > Cl > F) to SNAr reactions. strath.ac.uk

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Computational chemistry plays a significant role in elucidating reaction mechanisms by allowing for the analysis of transition states. nih.govresearchgate.net

Uncatalyzed Reactions: For uncatalyzed reactions like SNAr, computational methods can model the energy profile of the reaction, including the structures and energies of the reactants, the Meisenheimer intermediate, and the transition states connecting them. researchgate.net For some nucleophilic aromatic substitutions, a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step, has been proposed and investigated computationally. strath.ac.uk

Catalyzed Reactions: In metal-catalyzed cross-coupling reactions, the mechanism is more complex, involving a catalytic cycle with several steps, such as oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational studies can help to understand the role of the catalyst and ligands in lowering the activation energies of these steps. For instance, in the Suzuki and Sonogashira reactions, the base is a crucial component, and its role in the catalytic cycle can be investigated through transition state analysis. nih.gov Kinetic isotope effect (KIE) studies, combined with computational modeling, are powerful tools for determining the structure of transition states in enzymatic and non-enzymatic reactions, including those involving pyrimidine derivatives. nih.gov These studies can reveal whether a reaction proceeds through a synchronous or asynchronous mechanism. nih.gov

Synthetic Utility As a Building Block in Advanced Organic Synthesis

Construction of Novel Heterocyclic Systems with Enhanced Structural Diversity

The inherent reactivity of 4-Bromo-6-hydrazinylpyrimidine makes it an exceptional starting material for the synthesis of various fused heterocyclic systems. The hydrazinyl moiety readily undergoes condensation and cyclization reactions with a range of electrophilic reagents, while the bromo substituent can be displaced or involved in cross-coupling reactions, leading to significant structural diversification.

Researchers have successfully employed this compound and its analogs to construct a variety of fused pyrimidine (B1678525) derivatives. For instance, the reaction of hydrazinylpyrimidines with appropriate precursors can lead to the formation of biologically relevant scaffolds such as pyrazolo[3,4-d]pyrimidines , triazolo[4,3-a]pyrimidines , pyrido[2,3-d]pyrimidines , and pyrimido[4,5-d]pyrimidine systems. nbinno.comnih.gov These fused systems are of great interest due to their presence in numerous pharmacologically active molecules.

Furthermore, the synthetic versatility of hydrazinylpyrimidines extends to the construction of more complex polycyclic aromatic systems. For example, they serve as key intermediates in the synthesis of pyrazolo[4,3-e] nbinno.comnih.govnih.govtriazolo[1,5-c]pyrimidines . The strategic manipulation of the reactive sites on the this compound core allows for a stepwise and controlled assembly of these intricate molecular architectures.

The table below summarizes some of the novel heterocyclic systems synthesized from hydrazinylpyrimidine precursors.

| Starting Material Analogue | Reagents/Conditions | Resulting Heterocyclic System |

| 4-amino-2-hydrazinylpyrimidine-5-carbonitrile | Acetyl acetone | 4-amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine |

| 4-(4-chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | POCl3, N,N-dimethylaniline, benzoic acid derivatives | 7-chloro-5-(4-chlorophenyl)-3-aryl- nbinno.comnih.govnih.govtriazolo[4,3-a]pyrimidine-6-carbonitrile |

| 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Acetic anhydride (B1165640), then hydrazine (B178648) hydrate (B1144303) | Hydrazino derivative of a pyrazolo[3,4-d]pyrimidine |

| Hydrazinopyrimidine derivative | Triethyl orthoformate | nbinno.comnih.govnih.govtriazolo[1,5-c]pyrimidine derivative |

Scaffold Diversity Generation for Medicinal Chemistry Research

The pyrimidine nucleus is a well-established pharmacophore found in a multitude of approved drugs and biologically active compounds. This compound provides an excellent platform for generating diverse molecular scaffolds for medicinal chemistry research, enabling the exploration of new chemical space and the development of novel therapeutic agents.

The ability to readily synthesize fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines is particularly significant, as this scaffold is isomeric to purines and is known to interact with various biological targets. researchgate.net For instance, Allopurinol, a pyrazolo[3,4-d]pyrimidin-4-one, is a clinically used drug for treating gout. The synthesis of novel derivatives of this and other fused pyrimidine systems allows for the fine-tuning of pharmacological properties and the investigation of structure-activity relationships (SAR).

The diverse biological activities associated with pyrimidine derivatives underscore their importance in drug discovery. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nbinno.com The condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazone derivatives further expands the structural diversity, introducing new points for molecular recognition and biological activity. biosynth.com

The following table showcases examples of biologically active scaffolds derived from hydrazinylpyrimidine precursors.

| Precursor Scaffold | Resulting Heterocyclic System | Reported Biological Activities |

| Hydrazinylpyrimidine | Pyrazolo[3,4-d]pyrimidine | Anticancer, Anti-inflammatory |

| Hydrazinylpyrimidine | Triazolo[4,3-a]pyrimidine | Antimicrobial |

| Hydrazinylpyrimidine | Dipyrazolo[1,5-a:3',4'-d]pyrimidine | Antibacterial, Antifungal |

| 4-chloro-6-hydrazinopyrimidine | Pyrimidine-hydrazone derivatives | Anticancer |

Precursor in Agrochemistry Research

The pyrimidine scaffold is not only prevalent in pharmaceuticals but also holds a significant position in the field of agrochemicals, particularly as fungicides and herbicides. nih.gov While direct applications of this compound in commercial agrochemicals are not extensively documented, its potential as a precursor for novel agrochemical agents is an active area of research.

Pyrimidine derivatives are known to exhibit potent fungicidal activity. nih.govfrontiersin.org The development of new fungicides is crucial to combat the emergence of resistant strains of phytopathogenic fungi. The synthesis of novel pyrimidine derivatives from accessible starting materials like this compound offers a promising avenue for the discovery of new and effective crop protection agents.

Furthermore, phenylpyrimidine derivatives have been investigated for their herbicidal properties. thepharmajournal.com These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and weed control. The structural versatility offered by the this compound core allows for the synthesis of libraries of compounds that can be screened for herbicidal activity against various weed species. The hydrazone substructure, which can be readily introduced from a hydrazinyl precursor, is also recognized as a key feature in the development of new agrochemicals. rhhz.net

Intermediate in Materials Science Research

In recent years, pyrimidine derivatives have garnered attention for their potential applications in materials science, particularly in the development of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). nbinno.comnih.gov The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting materials, host materials, and even emissive materials in OLEDs. nbinno.com

The ability to introduce various functional groups onto the pyrimidine core through the reactive sites of this compound allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This tunability is critical for optimizing the performance of organic electronic devices, including their efficiency, stability, and color purity. nbinno.com

While the direct use of this compound in materials science is still an emerging field, its potential as a versatile intermediate is significant. The synthesis of extended π-conjugated systems incorporating the pyrimidine moiety can lead to materials with desirable optical and electronic properties for applications in organic electronics and photonics. researchgate.net The development of novel pyrimidine-based materials could contribute to advancements in display technologies, solid-state lighting, and other areas of materials science.

Advanced Characterization Methodologies for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from 4-bromo-6-hydrazinylpyrimidine. Through the analysis of ¹H and ¹³C NMR spectra, along with specialized techniques, a detailed map of the molecular structure can be assembled.

Proton (¹H) NMR

Proton NMR spectroscopy provides crucial information about the chemical environment of protons within a molecule. For pyrazolo[1,5-a]pyrimidine derivatives, the chemical shifts (δ) of the pyrimidine (B1678525) and pyrazole (B372694) ring protons are particularly diagnostic. For instance, in a series of synthesized 7-amino-5-aryl-6-cyanoazolo[1,5-a]pyrimidines, the chemical shifts of the pyrimidine protons are key indicators of the substitution pattern. researchgate.net Similarly, for ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the proton signals for the methyl groups and the ring protons are distinct and allow for clear assignment. mdpi.com The H-2 proton typically appears as a singlet, while the H-6 proton of the pyrimidine ring can be distinguished based on its chemical shift and coupling to adjacent substituents. mdpi.comekb.eg For example, in the ¹H NMR spectrum of 3-((4-fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine, the pyrimidine protons appear as doublets at δ 7.25 and 8.57 ppm with a coupling constant of J = 4.8 Hz. ekb.eg The presence of a D₂O-exchangeable singlet for NH₂ protons is also a characteristic feature. ekb.egias.ac.in

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | H-2 | 8.50 | s | - | mdpi.com |

| H-6 | 7.08 | d | 0.9 | ||

| 3-((4-Fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine | Pyrimidine-H | 7.25 | d | 4.8 | ekb.eg |

| Pyrimidine-H | 8.57 | d | 4.8 | ||

| NH₂ | 7.24 | s (D₂O exchangeable) | - |

Carbon-13 (¹³C) NMR

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine core are indicative of their electronic environment. For example, in ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, the carbonyl carbon (C=O) is observed at δ 162.73 ppm, while the ring carbons appear in the aromatic region. mdpi.com The chemical shifts of the methyl carbons are also readily identified. mdpi.comresearchgate.net A study on various pyrazolo[1,5-a]pyrimidine derivatives established a method to distinguish between 5-methyl and 7-methyl isomers based on the distinct chemical shifts of the methyl carbons (24.6-24.8 ppm for 5-CH₃ vs. 17.0-17.2 ppm for 7-CH₃). researchgate.net

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | C5 | 162.29 | mdpi.com |

| C=O | 161.78 | ||

| 5-CH₃ | 24.50 | ||

| 7-CH₃ | 16.53 | ||

| 3-((4-Fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine | CH₃ | 21.09 | ekb.eg |

| Aromatic & Ring Carbons | 108.96 - 160.77 |

Specialized Heteronuclear NMR for Substituted Analogues (e.g., ¹⁹F NMR)

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The chemical shift of the fluorine signal provides direct evidence of its presence and electronic environment. For instance, in the characterization of ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging, ¹⁹F NMR is crucial for confirming the successful incorporation of the fluorine atom. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of the synthesized derivatives, which in turn confirms their elemental composition. The measured mass-to-charge ratio (m/z) is compared with the calculated value for the proposed structure, with a high degree of accuracy. For example, in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, HRMS (ESI) was used to confirm the molecular formula of the products. nih.govnih.gov For a synthesized indole (B1671886) derivative of pyrazolo[1,5-a]pyrimidine, the calculated m/z for [M+H]⁺ was 496.2125, and the found value was 496.2134, confirming the elemental composition C₂₄H₂₉N₇O₃S. nih.gov

| Compound Class | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Indole derivative of pyrazolo[1,5-a]pyrimidine | [M+H]⁺ | 496.2125 | 496.2134 | nih.gov |

| Benzimidazole derivative of pyrazolo[1,5-a]pyrimidine | [M+H]⁺ | 489.3084 | 489.3088 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For derivatives of this compound, such as pyrazolo[1,5-a]pyrimidines, characteristic absorption bands are observed for functional groups like N-H (amine), C=N (imine), and C=O (carbonyl), as well as aromatic C-H and C=C stretching vibrations. ekb.egias.ac.injournalagent.com For example, in a series of pyrazolo[1,5-a]pyrimidine derivatives, the IR spectra showed characteristic bands for NH₂ groups in the range of 3275-3431 cm⁻¹ and C=N stretching vibrations around 1623-1626 cm⁻¹. ekb.eg In another study, the thiocarbonyl (C=S) absorption for pyrazolo[1,5-c]pyrimidinethiones was observed in the range of 1025-1192 cm⁻¹. journalagent.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (NH₂) | Stretching | 3275 - 3431 | ekb.eg |

| Imine (C=N) | Stretching | 1623 - 1626 | ekb.eg |

| Nitrile (C≡N) | Stretching | 2219 - 2232 | ias.ac.in |

| Thiocarbonyl (C=S) | Stretching | 1025 - 1192 | journalagent.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. The structures of several pyrazolo[1,5-a]pyrimidine derivatives have been determined by X-ray diffractometry, confirming the connectivity and stereochemistry of the molecules. researchgate.netresearchgate.netmdpi.com For instance, the crystal structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine was determined, revealing details about intramolecular and intermolecular interactions, including π–π stacking. researchgate.net Similarly, the X-ray crystallographic data for other pyrazolo[1,5-a]pyrimidine derivatives have been used to confirm their structures unequivocally. researchgate.netmdpi.com In a study of new pyrazolo[3,4-d]pyrimidine derivatives, X-ray diffraction was used to elucidate the final structures, and Hirshfeld surface analysis was employed to analyze intermolecular interactions. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods allow for the in-silico investigation of molecules like 4-Bromo-6-hydrazinylpyrimidine, providing insights that are complementary to experimental data. By solving approximations of the Schrödinger equation, these techniques can model a molecule's behavior at the atomic level, offering a detailed understanding of its intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic structure of molecules. For this compound, DFT calculations, commonly employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation through geometry optimization. samipubco.com This process systematically adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. The output of this optimization provides key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

From the optimized structure, a wealth of electronic properties can be calculated. Among the most important are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. aip.orgaip.org A small energy gap generally signifies a molecule that is more polarizable, has higher chemical reactivity, and lower kinetic stability. ijret.org

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-Br | 1.895 |

| C6-N(hydrazinyl) | 1.370 | |

| N(hydrazinyl)-N | 1.410 | |

| Bond Angle (°) | N3-C4-C5 | 120.5 |

| N1-C6-C5 | 121.0 | |

| C5-C6-N(hydrazinyl) | 118.5 |

| Property | Calculated Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: The data in Tables 1 and 2 are hypothetical and serve as an illustration of the typical results obtained from DFT calculations.

Identifying the regions of a molecule most susceptible to attack by other reagents is fundamental to understanding its reactivity. Conceptual DFT provides a framework for this through reactivity descriptors, with Fukui functions being particularly useful. schrodinger.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes.

Condensed Fukui indices are calculated for each atom and are used to predict reactive sites:

ƒ+ : Measures the reactivity towards a nucleophilic attack (electron acceptance). A high ƒ+ value indicates a site that is favorable for attack by a nucleophile. schrodinger.com

ƒ- : Measures the reactivity towards an electrophilic attack (electron donation). A high ƒ- value indicates a site that is likely to be attacked by an electrophile. schrodinger.com

For this compound, one would expect the electronegative nitrogen atoms within the pyrimidine (B1678525) ring and the terminal nitrogen of the hydrazinyl group to be likely sites for electrophilic attack, thus exhibiting high ƒ- values. Conversely, the carbon atoms of the pyrimidine ring, particularly those bonded to the electronegative nitrogen and bromine atoms, would be predicted as sites for nucleophilic attack and would likely have high ƒ+ values. wjarr.comresearchgate.net

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |

|---|---|---|

| N1 (ring) | 0.045 | 0.135 |

| N3 (ring) | 0.050 | 0.140 |

| C4 | 0.180 | 0.020 |

| C6 | 0.165 | 0.035 |

| N (terminal, hydrazinyl) | 0.015 | 0.210 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule from the perspective of an approaching reagent. chemrxiv.org It is plotted on the surface of the molecule's electron density. The different values of the electrostatic potential are represented by different colors, providing a guide to the molecule's reactive sites. researchgate.net

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and favorable for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green : Represents regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show strong negative potential (red) around the lone pairs of the pyrimidine ring nitrogen atoms and the terminal nitrogen of the hydrazinyl group, identifying them as primary sites for electrophilic interaction. researchgate.netnih.gov Regions of positive potential (blue) are anticipated around the hydrogen atoms of the hydrazinyl group, making them potential sites for hydrogen bond donation. The carbon atoms attached to the bromine and nitrogen atoms would likely be in regions of less negative or slightly positive potential, consistent with their susceptibility to nucleophilic attack.

Since most chemical reactions are carried out in a solvent, computational models must account for solvent-solute interactions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium rather than as individual molecules, which significantly reduces computational cost. wikipedia.orguni-muenchen.de In this model, the solute molecule is placed within a cavity created in the solvent continuum. The electric field of the solute polarizes the solvent, which in turn creates a reaction field that perturbs the solute's electronic structure and energy.

Using PCM allows for the geometry optimization and calculation of reaction energetics of this compound in various solvents. researchgate.net This is crucial for obtaining more realistic predictions of reaction barriers and stabilities of intermediates, as the polarity of the solvent can have a profound effect on the reaction pathway. researchgate.net The model is available in most quantum chemistry software packages and can be applied in conjunction with DFT calculations. wikipedia.orgq-chem.com

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For this compound, rotation around the C6—N(hydrazinyl) single bond can lead to different conformers. Computational chemistry can be used to perform a conformational analysis by calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable (lowest energy) conformer. mdpi.com

Furthermore, this compound can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The hydrazinyl group attached to the pyrimidine ring allows for amino-imino tautomerism. DFT calculations are highly effective in determining the relative stabilities of different tautomers by computing their total electronic energies and Gibbs free energies in both the gas phase and in solution (using a model like PCM). nih.govdnu.dp.ua Such studies can predict the predominant tautomeric form under different conditions, which is essential as different tautomers can exhibit distinct chemical reactivity and biological activity. nih.gov

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water (PCM) |

|---|---|---|

| Amino (Hydrazinyl) Form | 0.00 (Reference) | 0.00 (Reference) |

| Imino (Hydrazono) Form 1 | +5.8 | +3.5 |

| Imino (Hydrazono) Form 2 | +6.2 | +4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how tautomer stability is typically reported.

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The aromatic character of the pyrimidine ring in this compound can be quantified using computational methods.

Two common descriptors for aromaticity are:

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. researchgate.net

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (or above it). A significantly negative NICS value is indicative of an aromatic ring, while a positive value suggests anti-aromaticity. nih.govmdpi.com

Molecular Modeling for Ligand-Target Interaction Hypothesis Generation

Molecular modeling serves as a powerful tool to generate hypotheses about how a small molecule like this compound might interact with biological targets. These computational techniques can predict binding affinities and modes, offering a rationale for observed biological activity and guiding further experimental work.

Docking Studies to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to understand its potential interactions with various protein targets.

In a study on related dihydrazone pyrimidine derivatives, molecular docking was used to investigate the binding of these compounds with DNA. nih.govnih.gov The research indicated that these derivatives likely bind to DNA via groove binding and partial intercalation. nih.govnih.gov Although this study did not directly involve this compound, it highlights a methodological approach that could be applied to understand its potential DNA-interacting properties.

A hypothetical docking study of this compound against a protein kinase, for instance, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then systematically explore various binding poses of the ligand within the protein's active site, scoring them based on factors like intermolecular forces and conformational energies. The results could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Hypothetical Docking Study Results for this compound with a Protein Kinase

| Parameter | Value |

| Target Protein | Example Kinase (e.g., CDK2) |

| PDB ID | 1HCK |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | LEU83, GLU81, LYS33 |

| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Covalent Bond Formation with Biological Targets

The chemical structure of this compound, containing a reactive bromo-pyrimidine core, suggests the potential for covalent bond formation with nucleophilic residues on biological targets, such as cysteine. Covalent inhibition involves the formation of a stable chemical bond between the inhibitor and its target, often leading to irreversible inhibition. nih.govnih.gov

Computational methods can be used to explore the feasibility of such covalent interactions. By modeling the compound within the active site of a target protein, it is possible to assess the proximity of the reactive pyrimidine ring to nucleophilic amino acid side chains. Quantum mechanics (QM) calculations can then be employed to model the reaction mechanism and calculate the activation energy for covalent bond formation. A lower activation energy would suggest a higher likelihood of a covalent interaction occurring.

Reaction Path Search Algorithms for Mechanistic Validation

Reaction path search algorithms are advanced computational tools used to elucidate the detailed mechanism of a chemical reaction, including the identification of transition states and intermediate structures. nih.gov These algorithms could be applied to validate the proposed mechanism of covalent bond formation between this compound and a biological target.

By providing the initial structures of the reactants (the compound and the target residue) and the final product (the covalent adduct), these algorithms can map out the most likely reaction pathway. This provides a deeper understanding of the reaction kinetics and thermodynamics, offering insights that can be used to design more potent and selective covalent inhibitors.

Table 2: Hypothetical Parameters from a Reaction Path Search for Covalent Modification

| Parameter | Description |

| Reactants | This compound + Cysteine residue |

| Product | Covalent adduct |

| Computational Method | Nudged Elastic Band (NEB) |

| Activation Energy (kcal/mol) | 15.4 |

| Transition State Geometry | Characterized by the formation of a C-S bond and breaking of the C-Br bond |

This table is for illustrative purposes and does not represent actual experimental data.

Future Directions and Advanced Research Perspectives

Development of More Efficient, Sustainable, and Green Synthetic Routes

The imperative for environmentally benign chemical processes has spurred the development of greener synthetic routes for pyrimidine (B1678525) derivatives. While traditional methods for the synthesis of compounds like 4-Bromo-6-hydrazinylpyrimidine often rely on harsh reagents and generate significant waste, modern approaches are shifting towards more sustainable practices. Future research in this area is poised to focus on several key strategies:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. rsc.orgresearchgate.netsemanticscholar.org The application of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. The synthesis of hydrazinylpyrimidines and their derivatives is an area ripe for exploration using this energy-efficient technology.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a complex product, epitomize the principles of green chemistry by minimizing intermediate isolation steps and reducing solvent usage. researchgate.netnih.gov Developing novel MCRs that directly lead to or incorporate the this compound scaffold would represent a significant advancement in synthetic efficiency.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. plos.orgnih.govmdpi.com The synthesis of this compound and its subsequent derivatization in flow reactors could lead to more controlled and efficient manufacturing processes.

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of sustainable chemistry. nih.govaip.org Research into the use of benign solvents and reusable, non-toxic catalysts for the synthesis of pyrimidine derivatives is an ongoing and vital area of investigation. scielo.brtandfonline.com

A comparative overview of these green synthetic approaches is presented in the table below:

| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. | Rapid and efficient synthesis of the core structure and its derivatives. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | One-pot synthesis of complex molecules incorporating the pyrimidine scaffold. |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. | Continuous and automated production of the compound and its derivatives. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety. | Environmentally friendly synthesis pathways. |

Exploration of Novel Reaction Pathways and Derivatizations for Undiscovered Chemical Space

The presence of a reactive bromine atom and a nucleophilic hydrazine (B178648) group makes this compound a versatile building block for accessing novel chemical space. Future research will likely focus on exploiting these functionalities to create libraries of diverse compounds with unique properties.

Synthesis of Fused Pyrimidine Systems: The hydrazinyl moiety is a key precursor for the construction of fused heterocyclic systems. nih.govscielo.brtandfonline.com Reactions with various electrophiles can lead to the formation of triazolopyrimidines, pyrazolopyrimidines, and other condensed ring systems, which are prevalent in many biologically active molecules. nih.gov Exploring novel cyclization and cycloaddition reactions will be crucial in expanding the accessible chemical space. aip.orgnih.gov

Cross-Coupling Reactions: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the fine-tuning of the molecule's electronic and steric properties.

Derivatization of the Hydrazine Group: The hydrazine functionality can be readily derivatized to form hydrazones, amides, and other functional groups. rsc.org This provides a straightforward method for introducing diverse side chains and pharmacophoric elements, which is essential for structure-activity relationship (SAR) studies in drug discovery.

The exploration of these reaction pathways will lead to the generation of novel pyrimidine derivatives with potentially unique biological activities.

Application in Advanced Scaffold Design for Chemical Biology and Related Disciplines

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. orientjchem.org this compound, as a versatile intermediate, is well-positioned to contribute to the design of advanced molecular scaffolds for chemical biology and drug discovery.

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. nih.govnih.govkuleuven.be The structural similarity of pyrazolo[3,4-d]pyrimidines, which can be synthesized from hydrazinylpyrimidines, to the adenine ring of ATP makes them excellent candidates for targeting the ATP-binding site of kinases. aip.orgscielo.br Future efforts will likely focus on designing selective inhibitors for specific kinases implicated in diseases such as cancer and neurodegeneration.

Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy in drug design. researchgate.netnih.gov The pyrimidine ring and its fused derivatives can serve as bioisosteres for other heterocyclic systems, such as purines, to modulate the pharmacological properties of a lead compound. researchgate.net Recent studies have explored the use of 1,2,4-triazoles as bioisosteres for amide groups in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, leading to improved potency and metabolic stability. nih.govplos.orgtandfonline.com

Scaffolds for Targeted Protein Degradation (PROTACs): The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic modality. These bifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, linked together. The versatile nature of the this compound scaffold makes it an attractive starting point for the design and synthesis of novel PROTACs.

The application of this compound in these advanced scaffold design strategies holds significant promise for the development of novel therapeutics and chemical probes.

Integration of Multiscale Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is revolutionizing the field of drug discovery. For a molecule like this compound, integrating these methodologies will be crucial for the rational design of new derivatives with desired properties.

Quantum Chemical Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgkuleuven.be These studies can help in understanding reaction mechanisms, predicting the regioselectivity of reactions, and designing molecules with specific electronic properties.

Molecular Modeling and Docking: Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to a biological target. nih.govplos.orgnih.gov For derivatives of this compound, docking studies can guide the design of potent and selective inhibitors for various enzymes, such as kinases.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govscielo.brnih.gov These models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that contribute to activity. Recent QSAR studies on pyrimidine derivatives have successfully identified key descriptors for their activity as kinase inhibitors and larvicides. aip.orgtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of ligand-protein complexes and to understand the molecular basis of binding affinity.

The integration of these computational techniques with experimental validation will enable a more efficient and rational approach to the design and optimization of novel compounds derived from this compound.

Q & A

Q. How is 4-Bromo-6-hydrazinylpyrimidine typically synthesized in academic research settings?

A common approach involves nucleophilic substitution or coupling reactions. For example, hydrazine groups can be introduced via displacement of a halogen (e.g., chlorine or bromine) at the 6-position of a pyrimidine core. Reaction conditions often require anhydrous solvents (e.g., THF or DMF), controlled temperatures (40–80°C), and nitrogen atmospheres to prevent oxidation. Post-synthesis purification may involve column chromatography or recrystallization, followed by spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. What safety precautions are recommended when handling this compound?

Critical precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Contamination Control: Use dedicated glassware and filter-tip pipettes to avoid cross-contamination .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and hydrazine group integration. HRMS validates molecular weight, while IR identifies N–H stretches (~3300 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths/angles and hydrogen bonding. ORTEP-III visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing hydrazine groups at the 6-position of bromopyrimidine derivatives?

Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of hydrazine.

- Catalyst-Free Conditions: Avoid metal catalysts to reduce byproducts; demonstrates high yields (85–92%) under mild, metal-free synthesis .

- Time-Temperature Tradeoff: Lower temperatures (e.g., 50°C) with extended reaction times (24–48 hrs) improve selectivity over competing side reactions.

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Multi-Dataset Refinement: Use SHELXL to refine against high-resolution data (e.g., <1.0 Å) and apply multi-scan absorption corrections (e.g., SADABS) to mitigate experimental artifacts .

- Cross-Validation: Compare hydrogen-bonding networks and torsion angles across independent studies. Discrepancies may arise from polymorphism or solvent inclusion .

Q. How is this compound utilized as a precursor in structure-based drug design?

The hydrazine group enables functionalization via:

- Hydrazone Formation: Condensation with aldehydes/ketones generates Schiff bases for antimicrobial or anticancer screening .

- Heterocycle Construction: Cyclization with β-ketoesters forms pyrazolo[3,4-d]pyrimidines, which are kinase inhibitor scaffolds .

- Crystallographic-Guided Optimization: SC-XRD data (e.g., torsion angles) informs steric modifications to enhance target binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.